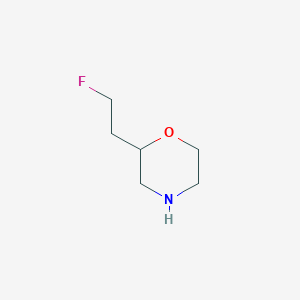

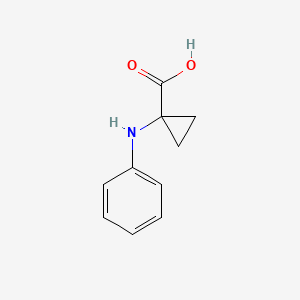

![molecular formula C8H18Cl2N2 B2447177 (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2173637-02-8](/img/structure/B2447177.png)

(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis of piperazine derivatives, which are structurally similar to pyrrolopyrazines, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Pyrrolopyrazine, the core structure of “this compound”, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact molecular structure of “this compound” would require further analysis.Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives are diverse and include cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reactions involving “this compound” would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación

Enantiomerically Pure Piperazines Synthesis

Enantiomerically pure piperazines, including derivatives of (8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, have been synthesized using sodium borohydride-iodine reduction of cyclic amides derived from enantiomerically pure l-proline and hydroxyproline (Harish & Periasamy, 2017).

Reactions with Dialkyl Dicyanofumarates

The compound reacts with dialkyl dicyanofumarates to form optically active enamines and perhydropyrrolo[1,2-a]pyrazine derivatives, which were confirmed by X-Ray crystallography (Mlostoń et al., 2012).

One Pot Synthesis of Pyrrolidines Type 3,7-Diazabicyclo Octane

A one pot synthesis method has been developed for pyrrolidines type 2,4-disubstituted derivatives of this compound, demonstrating potential antimicrobial and antioxidative activities (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).

Inhibitor of Apoptosis Proteins (IAP) Antagonists

Octahydropyrrolo[1,2-a]pyrazine A, structurally related to this compound, was identified as a lead compound for IAP antagonists, showing strong growth inhibition in MDA-MB-231 breast cancer cells (Asano et al., 2013).

Regioselective Synthesis of Dipyrrolopyrazine Derivatives

Efficient methods for the synthesis of dipyrrolopyrazine, and pyrrolothieno-pyrazine derivatives, important in organic optoelectronic materials, have been reported for this compound (Meti, Lee, Yang, & Gong, 2017).

Antiarrhythmic Properties

A series of 2-(2'-hydroxy-2')-substituted ethyl octahydropyrrolo[1,2-a]pyrazines, related to this compound, demonstrated significant antiarrhythmic activity and low toxicity (Filippova et al., 2004).

Pyrrolotriazepine Derivatives Synthesis

Efforts to synthesize pyrrolotriazepine derivatives led to the unexpected formation of 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, a structurally similar compound, as a major product, suggesting a unique reaction pathway (Menges et al., 2013).

Octahydro-pyrazino[1,2-a]pyrazine Synthesis

A new and efficient method for synthesizing octahydro-pyrazino[1,2-a]pyrazine, related to this compound, starting from 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine has been developed (Liang, Wu, Zhang, & Wu, 2004).

Trifluoroacetylation

Studies on the trifluoroacetylation of pyrrolo[1,2-a]pyrazines, which are structurally related to this compound, revealed insights into electrophilic substitution mechanisms (Terenin et al., 2007).

Synthesis and Biological Activities of Novel Derivatives

The synthesis and evaluation of hexahydropyrazino[1,2-a]indole derivatives as potent IAP protein antagonists were conducted, indicating the compound's potential in cancer treatment (Shiokawa et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with the pyrrolopyrazine scaffold, which this compound contains, have exhibited a wide range of biological activities .

Mode of Action

It’s known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting they may affect multiple pathways .

Result of Action

Pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Propiedades

IUPAC Name |

(8aR)-8a-methyl-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-8-3-2-5-10(8)6-4-9-7-8;;/h9H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSJRBOBKJJZKS-YCBDHFTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

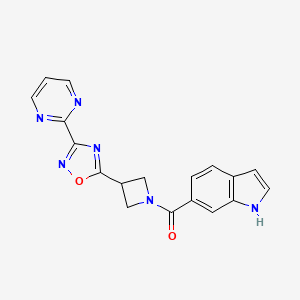

![3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2447095.png)

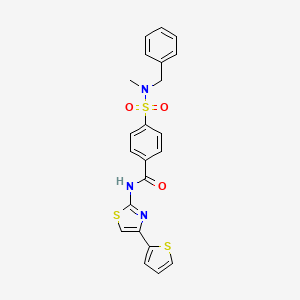

![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)

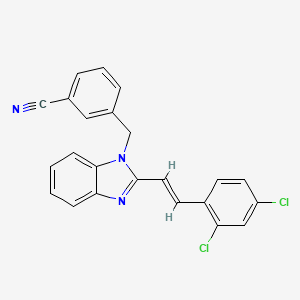

![(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447100.png)

![Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate](/img/structure/B2447101.png)

![(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447102.png)

![6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447105.png)

![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2447109.png)

![5-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2447114.png)